4-Pentyloxybenzoic acid

Liquid Crystals Mesophase Nematic

Sourcing a consistent, high-purity building block for thermotropic liquid crystals often yields batch-to-batch variability in phase behavior. 4-Pentyloxybenzoic acid (4-POBA) eliminates this uncertainty. - Well-defined nematic phase (confirmed by VT-FTIR & XRD) ensures reproducible mesophase behavior. - >98% purity (GC/T) with established vapor-pressure and solubility profiles supports reliable sublimation and mass crystallization. - Stable hydrogen-bonded dimer formation enables rational design of supramolecular co-crystals with tailored architectures.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 15872-41-0
Cat. No. B092077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentyloxybenzoic acid
CAS15872-41-0
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C12H16O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)
InChIKeyOZPPUPJQRJYTNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentyloxybenzoic Acid: Calamitic Liquid Crystal Building Block


4-Pentyloxybenzoic acid (4-POBA, also known as 4-n-pentyloxybenzoic acid) is a para-substituted benzoic acid derivative with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a white to almost white crystalline powder at room temperature with a reported melting point of 126-128 °C . This compound belongs to the 4-n-alkoxybenzoic acid homologous series, a well-established class of calamitic (rod-like) mesogens [1]. Its primary utility lies in materials science as a fundamental building block for the synthesis of thermotropic liquid crystals and other advanced materials .

Classic nematic (N) mesogen for thermotropic liquid crystal synthesis
Hydrogen-bonded dimer formation drives ordered mesophases
Precursor for supramolecular co-crystals and optical device materials

Why 4-Pentyloxybenzoic Acid Substitution Fails


Within the 4-n-alkoxybenzoic acid homologous series, the length of the terminal alkyl chain is not a trivial variation; it is a critical determinant of the resulting liquid crystalline phase behavior, rheology, and thermodynamic properties [1]. A simple 'in-class' substitution with a shorter-chain analog like 4-butoxybenzoic acid or a longer-chain analog like 4-hexyloxybenzoic acid will lead to fundamentally different mesophases, transition temperatures, and material characteristics, thereby compromising the performance of any formulation or derivative where a specific mesomorphic state is required [2]. The following quantitative evidence demonstrates that 4-Pentyloxybenzoic acid occupies a distinct and non-interchangeable position within its chemical family.

Chain-length sensitivity
Alkoxy chain variation (e.g., butoxy or hexyloxy) shifts mesophase from nematic to smectic or cybotactic nematic, altering processing behavior.
Rheology mismatch
Longer-chain analogs exhibit higher flow activation energy and non-Newtonian character, which may not support low-viscosity nematic processing.
Thermodynamic divergence
Sublimation enthalpy and vapor pressure differ markedly among homologs, requiring purification protocol re-validation for each derivative.

Quantitative Evidence for 4-Pentyloxybenzoic Acid Selection


Pure Nematic Mesophase Classification

The 4-n-pentyloxybenzoic acid homolog exhibits a classic nematic (N) liquid crystal phase, distinguishing it from longer-chain analogs which display a cybotactic nematic phase [1]. This difference in mesophase type is directly linked to the compound's rheological properties and molecular ordering [2]. In contrast, shorter-chain members of the 4-alkoxybenzoic acid series (n = 4-6) are classified as nematic liquid crystals (NLC), while longer-chain homologs (n = 7-12) are classified as smectic-nematic liquid crystals (SNLC) [3].

Mesophase Classification
Class-level
Classic nematic (N) phase; longer-chain homologs display cybotactic nematic or smectic-nematic phases
Phase type dictates electro-optical response and processability
Confirmed by variable-temperature FTIR and X-ray diffraction
Liquid Crystals Mesophase Nematic Structure-Property Relationship

Newtonian Flow Behavior

The nematic phase of 4-Pentyloxybenzoic acid is a Newtonian fluid with a viscosity lower than that of its isotropic phase [1]. This rheological behavior is distinct from longer-chain homologs, which form a cybotactic nematic phase with a higher flow activation energy (E) [1]. The flow activation energy serves as a quantitative indicator of the mesophase state, with the classic nematic phase of the pentyloxy derivative having a lower E value compared to the cybotactic nematic phases of subsequent homologs [1].

Flow Behavior
Head-to-head
Newtonian fluid with lower flow activation energy vs. higher-energy cybotactic nematic of hexyloxy analog
Supports coating and alignment processes requiring low viscosity
Measured via steady flow and small amplitude oscillatory shear
Rheology Liquid Crystals Viscosity Nematic Phase

Vapor Pressure and Sublimation Enthalpy

The vapor pressure of 4-pentyloxybenzoic acid was measured over the temperature range of 355–377 K using the Knudsen mass-loss effusion technique [1]. From these measurements, the standard molar enthalpy of sublimation at 298.15 K was derived, a fundamental thermodynamic property that governs its volatility and purification behavior [1]. This value is distinct from those of adjacent homologs in the 4-n-alkyloxybenzoic acid series, which were measured over different temperature ranges, reflecting their unique intermolecular interactions [1].

Sublimation Enthalpy
Reported
Derived from Knudsen effusion (355–377 K); 4-butoxybenzoic acid ΔsubH° = 129.0 ± 0.8 kJ/mol for reference
Critical for sublimation purification and vapor deposition design
Exact target value not reported in abstract; method is established
Thermodynamics Sublimation Enthalpy Vapor Pressure Physical Chemistry

Selective Solubility in Organic Media

The solubility of 4-pentyloxybenzoic acid is highly dependent on the solvent system. It is reported to be soluble in methanol, forming nearly transparent solutions , and its best solubility at 298 K was observed in chlorobenzene during studies of binary systems with long-chain n-alkanes [1]. This specific solubility profile in chlorinated aromatic solvents is a key differentiator from the more limited or different solubility profiles of shorter-chain analogs, influencing purification and formulation strategies.

Solvent Selectivity
Data to verify
Best solubility at 298 K in chlorobenzene; methanol yields nearly transparent solutions
Enables mass crystallization in chlorinated aromatic solvents
Hexyloxy analog: not soluble in acetone, water solubility 0.1 g/L
Solubility Materials Processing Crystallization Purification

Optimal Application Scenarios for 4-Pentyloxybenzoic Acid


Nematic Phase and Hydrogen-Bonded Dimer Research

4-Pentyloxybenzoic acid is an ideal model compound for fundamental studies of hydrogen-bonded liquid crystals. Its well-defined, classic nematic phase, as confirmed by variable-temperature FTIR and X-ray diffraction [1], makes it a preferred system for investigating the dynamic equilibrium between monomers and hydrogen-bonded dimers that drives mesophase formation and isotropization. Its behavior serves as a crucial reference point for understanding the more complex cybotactic nematic phases of longer-chain homologs [2].

Precursors for Displays and Optical Devices

The compound's pure nematic phase and Newtonian fluid characteristics, which exhibit lower viscosity than the isotropic state [2], are directly relevant to the synthesis of advanced materials for displays and optical devices. These rheological properties facilitate processing steps such as alignment and coating, which are essential for the fabrication of uniform thin films. The compound's ability to form stable hydrogen-bonded dimers [1] also makes it a valuable precursor for creating supramolecular liquid crystalline complexes with tailored properties [3].

Purification Process Design and Thermodynamic Modeling

The established vapor pressure data (355-377 K) and derived sublimation enthalpies [4] for 4-pentyloxybenzoic acid are critical for thermodynamic modeling and the design of purification processes, such as sublimation or vapor deposition. Furthermore, its specific solubility profile, with optimal solubility in chlorobenzene at 298 K [5], provides a defined parameter for developing mass crystallization methods for high-purity material production, a key requirement for reliable device performance.

Rational Design of Supramolecular Co-Crystals

The well-characterized hydrogen-bonding capabilities of 4-pentyloxybenzoic acid make it a strategic proton donor for the rational design of supramolecular co-crystals. Its crystal structures with bipyridyl compounds, forming linear 2:1 hydrogen-bonded units, have been solved, providing a solid-state blueprint for engineering novel liquid crystalline precursors [3]. This application leverages the compound's predictable supramolecular synthon, which can be systematically varied by changing the bipyridyl acceptor, offering a pathway to materials with pre-determined architectures.

Application
Selection Property
Validation Focus
Hydrogen-bonded nematic research
Well-defined classic nematic phase
Phase behavior by FTIR and X-ray diffraction
Optical device precursors
Newtonian flow and low nematic viscosity
Rheological profiling, film uniformity
Purification process design
Sublimation enthalpy and vapor pressure data
Thermodynamic modeling, sublimation conditions
Supramolecular co-crystal engineering
Predictable hydrogen-bonded dimer synthon
Crystal structure analysis, co-crystal design
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